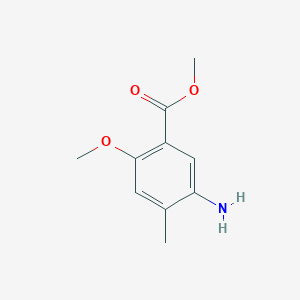

Methyl 5-amino-2-methoxy-4-methylbenzoate

Description

Methyl 5-amino-2-methoxy-4-methylbenzoate is a substituted benzoate ester characterized by a methoxy group at position 2, an amino group at position 5, and a methyl group at position 4 on the aromatic ring (Exact Mass: 195.1371552) . This compound is structurally related to derivatives used in pharmaceutical and biological studies, such as intermediates for synthesizing bioactive molecules. For instance, derivatives of methyl 5-amino-2,4-dihydroxybenzoate (a structurally similar compound) have been prepared for biological evaluations, highlighting the relevance of such benzoates in medicinal chemistry .

The compound’s synthesis typically involves multi-step reactions, including esterification and functional group modifications.

Properties

IUPAC Name |

methyl 5-amino-2-methoxy-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-4-9(13-2)7(5-8(6)11)10(12)14-3/h4-5H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEJZMJPOJPNEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2-methoxy-4-methylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 5-amino-2-methoxy-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct methylation of 5-amino-2-methoxy-4-methylbenzoic acid using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. This reaction is usually performed at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-methoxy-4-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-2-methoxy-4-methylbenzoate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-amino-2-methoxy-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and ester groups can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.

Comparison with Similar Compounds

Functional Group Influence on Properties

- Amino Group Position: Shifting the amino group from position 5 (main compound) to position 4 (e.g., Methyl 4-amino-5-chloro-2-methoxybenzoate) introduces steric and electronic differences. The 4-amino-5-chloro derivative exhibits higher molecular weight (215.64 vs. 195.137) and enhanced lipophilicity due to the chloro substituent, making it suitable for hydrophobic drug intermediates .

- Sulfur-Containing Derivatives: Replacing the methyl group with ethylthio (C₂H₅S-) or thiocyanate (-SCN) at position 5 (e.g., Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate) increases molecular weight and polarizability. Such modifications are critical for tuning pharmacokinetic properties, as sulfur atoms can improve binding to metal-containing enzymes .

- Acetamido vs. Amino: METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE replaces the amino group with an acetamido (-NHCOCH₃) group, reducing nucleophilicity but improving stability against oxidation. This derivative serves as a precursor for halogenated analogs like Methyl 4-acetamido-5-bromo-2-methoxybenzoate .

Biological Activity

Methyl 5-amino-2-methoxy-4-methylbenzoate, a derivative of benzoic acid, has garnered attention in recent years for its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- IUPAC Name : this compound

- Molecular Weight : 209.23 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study evaluated its effects on pancreatic cancer cells, revealing that it inhibited cell proliferation and induced apoptosis. Key findings include:

- Cell Line Used : Panc-1 (pancreatic cancer)

- IC : 15 µM after 48 hours of treatment

- Mechanism of Action : The compound appears to modulate signaling pathways associated with apoptosis and cell cycle regulation, particularly through the upregulation of p21 and downregulation of c-Myc.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.

- Receptor Interaction : It can bind to receptors that modulate cellular signaling pathways, leading to altered gene expression related to cell survival and apoptosis.

- Hydrogen Bonding : The amino and methoxy groups on the benzene ring facilitate hydrogen bonding with biological macromolecules, enhancing its bioactivity.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Screening : A large-scale screening effort identified this compound as a promising candidate among anthranilic acid derivatives, demonstrating notable antimicrobial properties against resistant strains .

- Combination Therapies : Research has explored its use in combination with established chemotherapeutics, showing synergistic effects that enhance efficacy while reducing toxicity .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the methoxy and amino groups significantly influence the compound's potency against various pathogens and cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.